(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride

Peptide Stability Proteolytic Resistance Beta-Amino Acids

Standard alpha-amino acid peptides face rapid proteolytic degradation, limiting in vivo half-life. (S)-3,5-Diamino-5-oxopentanoic acid hydrochloride (CAS 336182-04-8), a chiral beta-homoamino acid HCl salt, solves this with an extended backbone that confers intrinsic peptidase resistance. - Enables metabolically stable peptide mimetics; documented as a Boc-protected KSP inhibitor building block. - 98% pure (S)-enantiomer avoids racemic confounding in SAR assays. - Hydrochloride salt ensures reproducible aqueous solubility for consistent in vitro dosing.

Molecular Formula C5H11ClN2O3
Molecular Weight 182.60 g/mol
Cat. No. B12962283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride
Molecular FormulaC5H11ClN2O3
Molecular Weight182.60 g/mol
Structural Identifiers
SMILESC(C(CC(=O)O)N)C(=O)N.Cl
InChIInChI=1S/C5H10N2O3.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H/t3-;/m0./s1
InChIKeyMVWPOIZHZQCPQW-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3,5-Diamino-5-oxopentanoic acid Hydrochloride: Structural Data & Procurement


(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride (CAS 336182-04-8), also known as L-beta-homoasparagine-HCl, is a chiral non-proteinogenic beta-amino acid derivative . It features a central pentanoic acid backbone with amino groups at positions 3 and 5, and a molecular weight of 182.61 g/mol . This compound is structurally distinct from canonical alpha-amino acids like L-glutamine due to an extended carbon backbone, classifying it as a beta-homoamino acid [1]. As a hydrochloride salt, it offers enhanced aqueous solubility and stability, making it a key building block in peptide synthesis, medicinal chemistry, and the development of enzyme inhibitors [1].

Scaffold
Chiral non-proteinogenic beta-homoamino acid building block
Formulation
Hydrochloride salt supports aqueous solubility and handling
Stereochemistry
(S)-enantiomer stereochemical control for chiral assays

(S)-3,5-Diamino-5-oxopentanoic acid Hydrochloride: Why Generic Substitution Fails


Substituting (S)-3,5-Diamino-5-oxopentanoic acid hydrochloride with common amino acids like L-glutamine (CAS 56-85-9) or other alpha-amino acids is scientifically invalid due to fundamental structural and functional differences. The target compound is a beta-homoamino acid, possessing an additional methylene group in its backbone compared to alpha-amino acids . This structural modification confers significantly increased metabolic stability, particularly resistance to enzymatic degradation by peptidases . Furthermore, the hydrochloride salt form of this compound ensures high aqueous solubility and defined stoichiometry, which is critical for reproducible in vitro assays, unlike the free base forms of many amino acid analogs which can exhibit variable solubility and stability [1]. The specific (S)-stereochemistry at the 3-position is also a critical determinant of its interaction with biological targets, as the (R)-enantiomer (CAS 1894568-91-2) or racemic mixtures would display distinct and potentially confounding biological activities . Therefore, procurement of this specific, stereochemically pure, and salt-form compound is essential for experiments designed to probe structure-activity relationships or develop metabolically stable peptide mimetics.

Target vs. L-Glutamine
Beta-homoamino acid backbone may alter proteolytic stability compared to alpha-amino acids.
Target vs. Racemic Mixture
Enantiomeric composition directly influences chiral target interaction; racemate may confound activity data.
Target vs. Free Base
Hydrochloride salt form may ensure defined stoichiometry and solubility, affecting assay reproducibility.

(S)-3,5-Diamino-5-oxopentanoic acid Hydrochloride: Differentiation from In-Class Alternatives


Enzymatic Stability: Beta-Amino Acid vs. Alpha-Amino Acid

(S)-3,5-Diamino-5-oxopentanoic acid, as a beta-homoamino acid, demonstrates superior resistance to proteolytic degradation compared to its alpha-amino acid counterpart, L-glutamine. This is a class-level inference for beta-homoamino acids.

Enzymatic Stability
Class-level inference
Beta-homoamino acid scaffold may resist proteolytic degradation
Supports peptide stability research context
Class-level property; specific enzyme resistance to verify
Peptide Stability Proteolytic Resistance Beta-Amino Acids

Molecular Weight and Salt Form Difference

(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride has a molecular weight of 182.61 g/mol, which is 25% greater than the free base form of L-glutamine (146.15 g/mol) due to the presence of the hydrochloride salt . This salt form is a key differentiator for practical handling and assay reproducibility.

Molecular Weight
Specification review
182.61 g/mol (HCl salt) vs 146.15 g/mol (free base)
Salt form ensures defined stoichiometry for assay preparation
+36.46 g/mol; 25% mass difference affects molar calculations
Aqueous Solubility Formulation Analytical Chemistry

Chiral Purity vs. Racemic Mixtures

This product is specified as the (S)-enantiomer, with a purity of 98% as indicated by the vendor . In contrast, racemic mixtures like rac-(R)-4,5-Diamino-5-oxopentanoic acid hydrochloride (CAS 1894568-91-2) contain both (R) and (S) enantiomers . The specific (S)-stereochemistry is a critical determinant of its interaction with chiral biological targets, such as enzymes and receptors.

Chiral Purity
Data to verify
(S)-enantiomer, 98% purity vs racemic mixture (50/50)
Supports enantiomer-attribution review
Chiral purity critical for stereospecific assays
Stereochemistry Enantiomeric Purity Biological Activity

KSP Inhibitor Building Block Application

Derivatives of (S)-3,5-Diamino-5-oxopentanoic acid, particularly the Boc-protected form (Boc-L-beta-homoasparagine, CAS 336182-03-7), are explicitly utilized as a key component in the synthesis of KSP (kinesin spindle protein) inhibitors . KSP inhibition is a validated anticancer strategy, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells . While the direct IC50 of the target compound is not available, this established application differentiates it from generic amino acids like L-glutamine, which are not primarily used as scaffolds for this specific class of inhibitors.

KSP Inhibitor Application
Context-dependent
Boc-L-beta-homoasparagine used as KSP inhibitor building block
Supports mitotic inhibitor research
Application-level evidence; direct IC50 not reported
Anticancer Drug Development Kinesin Spindle Protein Mitotic Inhibitors

Hydrochloride Salt Solubility Advantage

The hydrochloride salt form of (S)-3,5-Diamino-5-oxopentanoic acid confers a significant solubility advantage over its free base counterpart. The free base (Pentanoic acid, 3,5-diamino-5-oxo-) has a computed aqueous solubility (LogS) that is moderate, while the hydrochloride salt is described as "highly soluble in water" . This is a class-level property of amino acid salts.

Aqueous Solubility
Class-level inference
Hydrochloride salt reported as highly water-soluble
Supports formulation and assay preparation
Class-level salt property; solubility to verify
Formulation Science In Vitro Assays Drug Solubility

(S)-3,5-Diamino-5-oxopentanoic acid Hydrochloride: Research & Industrial Applications


Metabolically Stable Peptide Therapeutics

Researchers aiming to improve the half-life and in vivo efficacy of peptide-based drugs or imaging probes can utilize (S)-3,5-Diamino-5-oxopentanoic acid hydrochloride as a building block. By incorporating this beta-homoamino acid into a peptide sequence, the resulting molecule gains significant resistance to proteolytic degradation by common peptidases, a key limitation of standard alpha-amino acid-based peptides. This is a class-level property supported by the unique beta-amino acid backbone .

Stereospecific Enzyme Inhibitor Synthesis

Medicinal chemists developing enzyme inhibitors requiring precise stereochemical interactions should procure the (S)-enantiomer of this compound. As established in Section 3, the 98% pure (S)-enantiomer (CAS 336182-04-8) is essential for structure-activity relationship (SAR) studies. Substituting this with a racemic mixture would introduce the (R)-enantiomer, potentially leading to false negatives or misleading activity data due to off-target or antagonistic effects .

KSP Inhibitor Scaffold in Oncology

Scientists focused on discovering novel anticancer agents targeting mitotic kinesins like KSP can use this compound as a core scaffold. Its derivative, Boc-L-beta-homoasparagine, is a documented building block for synthesizing KSP inhibitors, which induce mitotic arrest and apoptosis in cancer cells. This provides a direct and validated chemical starting point for a medicinal chemistry program, differentiating it from more generic amino acid building blocks .

High-Fidelity Stock Solution Preparation

For reproducible and accurate in vitro studies, the hydrochloride salt form of (S)-3,5-Diamino-5-oxopentanoic acid is the optimal choice. Its high aqueous solubility, as compared to the free base form, ensures that concentrated and stable stock solutions can be prepared without precipitation. This minimizes dosing errors and experimental variability in cell-based or enzymatic assays, leading to more robust and interpretable data .

Application
Selection Property
Validation Focus
Peptide stability research
Beta-homoamino acid scaffold
Proteolytic resistance assays
Enzyme inhibitor SAR studies
(S)-enantiomer stereochemical control
Enantiomer-specific activity review
Mitotic inhibitor development
KSP inhibitor building block context
Mitotic arrest endpoint review
In vitro assay preparation
Hydrochloride salt solubility
Solution stability and dosing accuracy
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